Limonene-1,2-epoxide

Catalog No.
S564714
CAS No.
203719-54-4
M.F
C₁₀H₁₆O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Limonene-1,2-epoxide

CAS Number

203719-54-4

Product Name

Limonene-1,2-epoxide

IUPAC Name

(4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane

Molecular Formula

C₁₀H₁₆O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m1/s1

InChI Key

CCEFMUBVSUDRLG-XNWIYYODSA-N

SMILES

CC(=C)C1CCC2(C(C1)O2)C

Solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

limonene oxide, limonene-1,2-epoxide, limonene-1,2-epoxide, (1R-(1alpha,4beta,6alpha))-isomer, limonene-1,2-epoxide, (1S-(1alpha,4alpha,6alpha))-isomer, limonene-1,2-epoxide, cis-(+)-isomer, limonene-1,2-epoxide, cis-isomer, limonene-1,2-epoxide, trans-(+)-isomer, limonene-1,2-epoxide, trans-isomer, limonene-1,2-oxide, limoxide

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C

Isomeric SMILES

CC(=C)[C@@H]1CCC2(C(C1)O2)C

Anti-tumor properties

Studies suggest that limonene-1,2-epoxide exhibits anti-tumor activity. Research indicates it can induce apoptosis (programmed cell death) in cancer cells and suppress specific signaling pathways involved in tumor growth and survival []. Phase I clinical trials investigating its safety and efficacy in humans have also been conducted [].

Delivery systems

Scientists are exploring the use of limonene-1,2-epoxide in the development of novel drug delivery systems. Studies have shown the effectiveness of encapsulating the compound in solid lipid nanoparticles (SLNs) to control its release profile and enhance its potential therapeutic effects [].

Metabolism

Research is ongoing to understand the metabolic pathways of limonene-1,2-epoxide. Studies in rats have shown that limonene-1,2-epoxide is not a major intermediate in limonene metabolism, suggesting further investigation is needed to fully elucidate its metabolic fate [].

Limonene-1,2-epoxide is a cyclic ether derived from limonene, a naturally occurring terpene found in the peels of citrus fruits. This compound features a three-membered epoxide ring, which is characterized by its reactivity and unique structural properties. Limonene-1,2-epoxide is significant in organic chemistry due to its role as an intermediate in various

  • Cytotoxicity: LE exhibits some cytotoxic (cell-killing) properties against certain cancer cell lines, although the exact mechanism remains unclear [].
  • Metabolism: LE is an intermediate metabolite formed during the breakdown of limonene in the body. Studying its metabolism can provide insights into the detoxification processes of these citrus-derived compounds [].

Case Study

A study investigated the anti-proliferative effects (inhibiting cell growth) of LE on human leukemia cells. The results showed that LE induced cell death through a mechanism involving the activation of caspases, enzymes responsible for programmed cell death []. However, further research is needed to understand the complete picture.

Limonene-1,2-epoxide primarily undergoes hydrolysis, catalyzed by enzymes known as epoxide hydrolases. The reaction converts the epoxide into limonene-1,2-diol, utilizing water to open the epoxide ring. The mechanism involves nucleophilic attack by water at one of the electrophilic carbons of the epoxide, leading to the formation of vicinal diols . Notably, limonene-1,2-epoxide hydrolase from Rhodococcus erythropolis exhibits a unique one-step catalytic mechanism that differentiates it from other epoxide hydrolases .

Research indicates that limonene-1,2-epoxide exhibits various biological activities. It is involved in the degradation pathways of certain microorganisms, allowing them to utilize limonene as a carbon source . Additionally, limonene-1,2-epoxide has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its metabolites can influence cellular signaling pathways and may play a role in detoxification processes within biological systems.

Limonene-1,2-epoxide can be synthesized through several methods:

  • Epoxidation of Limonene: This is commonly achieved using peracids or other oxidizing agents. For example, hydrogen peroxide can be used in conjunction with catalysts like tungsten-based compounds to facilitate the reaction .
  • Biocatalytic Methods: Enzymes such as limonene-1,2-epoxide hydrolase can be employed to convert limonene directly into its epoxide form under mild conditions .
  • Chemical Epoxidation: Traditional chemical methods involve using reagents like m-chloroperbenzoic acid to convert limonene into limonene-1,2-epoxide with high selectivity.

Limonene-1,2-epoxide finds applications across various fields:

  • Pharmaceuticals: Its derivatives are being explored for their medicinal properties.
  • Agriculture: Used as a biopesticide due to its natural origin and low toxicity.
  • Polymer Chemistry: Acts as a monomer for producing biodegradable plastics and resins that are more environmentally friendly than traditional petroleum-based products .

Studies have shown that limonene-1,2-epoxide interacts with various biological systems. Its hydrolysis product, limonene-1,2-diol, has been shown to possess enhanced bioactivity compared to its precursor. Research on enzyme kinetics indicates that specific conditions (e.g., pH and temperature) significantly affect the rate of hydrolysis and the efficiency of enzyme-catalyzed reactions involving this compound .

Several compounds are structurally or functionally similar to limonene-1,2-epoxide. Here is a comparison highlighting their uniqueness:

CompoundStructure TypeKey Features
LimoneneMonoterpenePrecursor to limonene-1,2-epoxide; widely used in fragrances and cleaning products.
Limonene DioxideDioxideA product of further oxidation; used in polymer synthesis.
Alpha-PineneMonoterpeneSimilar cyclic structure; utilized in fragrances and as a solvent.
Beta-PineneMonoterpeneStructural isomer of alpha-pinene; also used in flavoring and fragrances.
CarvoneMonoterpeneContains a ketone group; exhibits distinct aroma and flavor properties.

Limonene-1,2-epoxide is unique due to its specific reactivity as an epoxide and its role in enzymatic processes that are not shared by all similar compounds.

Physical Description

Colourless to pale yellow liquid; fresh clean citrus aroma

XLogP3

2.5

Density

0.926-0.936 (20°)

Wikipedia

(4R)-limonene 1,2-epoxide

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Modify: 2023-08-15

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